3-(2,5-Dichlorophenoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dichlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSYZVWBGMCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization and Structural Analysis of 3 2,5 Dichlorophenoxy Azetidine and Its Analogs
Spectroscopic Confirmation Techniques for Molecular Identity
The precise molecular structure of 3-(2,5-dichlorophenoxy)azetidine is unequivocally confirmed through a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this exact compound is not publicly available, expected spectral data can be inferred from closely related analogs and the fundamental principles of spectroscopy.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the proton NMR spectrum is expected to exhibit characteristic signals for the azetidine (B1206935) ring protons and the aromatic protons of the dichlorophenoxy group. The azetidine ring protons typically appear in the range of δ 3.0–4.5 ppm. mdpi.com The methine proton at the 3-position, being attached to the oxygen atom, would likely resonate further downfield. The aromatic protons would present as a complex splitting pattern in the aromatic region (δ 6.8–7.5 ppm) due to the dichloro-substitution pattern.
The ¹³C NMR spectrum would further corroborate the structure. The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region, typically between δ 30–60 ppm. The C-O carbon at the 3-position would be shifted downfield. The aromatic carbons of the dichlorophenoxy group would appear in the δ 110–160 ppm range, with the carbons bearing the chloro-substituents showing characteristic shifts.
Mass Spectrometry: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula (C₉H₉Cl₂NO). The isotopic pattern of the molecular ion peak, showing characteristic [M+2] and [M+4] peaks due to the presence of two chlorine atoms, would be a definitive indicator of the compound's elemental composition.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Azetidine CH (C3) | ~4.5-5.0 | ~65-75 |
| Azetidine CH₂ (C2, C4) | ~3.5-4.2 | ~45-55 |
| Azetidine NH | ~2.0-3.0 | - |
| Aromatic CH (C3', C4', C6') | ~6.9-7.4 | ~115-130 |
| Aromatic C-Cl (C2', C5') | - | ~125-135 |
| Aromatic C-O (C1') | - | ~150-160 |
Chiroptical Studies for Stereochemical Assignment
Since this compound possesses a stereocenter at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are indispensable for the assignment of the absolute configuration of chiral molecules.
The chiroptical properties of azetidine derivatives are influenced by the conformation of the four-membered ring and the nature of the substituent at the stereocenter. acs.org Studies on chiral β-lactams (azetidin-2-ones) have demonstrated that vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can effectively determine the stereochemistry. evitachem.com For instance, the sign of the Cotton effect in the CD spectrum can often be correlated to the absolute configuration of the molecule. acs.orgrsc.org
In the case of this compound, the electronic transitions of the dichlorophenoxy chromophore, coupled to the chiral azetidine ring, would give rise to a characteristic CD spectrum. Theoretical calculations, often employed in conjunction with experimental CD data, can help in assigning the absolute configuration by comparing the calculated and experimental spectra. acs.org The conformational flexibility of the azetidine ring and the orientation of the phenoxy group would be critical factors in determining the observed chiroptical response. rsc.org
Crystallographic Analysis of this compound and Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, analysis of related structures, such as other 3-aryloxyazetidines and compounds containing the 2,5-dichlorophenoxy moiety, can offer valuable insights. smolecule.com
The crystal packing of such molecules is influenced by a variety of intermolecular forces, including hydrogen bonding (if an N-H group is present), dipole-dipole interactions, and van der Waals forces. In derivatives where the azetidine nitrogen is substituted, hydrogen bonding may be absent, and other interactions will dominate the crystal lattice.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | To be determined by X-ray diffraction |
| Space Group | To be determined by X-ray diffraction |
| Unit Cell Dimensions | To be determined by X-ray diffraction |
| Key Bond Lengths (Å) | C-N, C-C (azetidine); C-O, C-Cl (phenoxy) |
| Key Bond Angles (°) | Angles within the azetidine and phenoxy rings |
| Torsion Angles (°) | Describing the orientation of the phenoxy group relative to the azetidine ring |
| Intermolecular Interactions | Hydrogen bonding (if applicable), halogen bonding, π-π stacking |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2,5 Dichlorophenoxy Azetidine Derivatives
Impact of Substituent Variations on Azetidine (B1206935) Ring System
The four-membered azetidine ring is a key structural feature that offers a rigid scaffold and novel chemical space in drug design. nih.gov Modifications to this ring system, particularly at the N-1 and C-3 positions, have been shown to significantly influence the biological activity and metabolic stability of various compounds. nih.govsifisheriessciences.com
In studies of related azetidine-containing compounds, such as neurokinin-2 (NK2) antagonists, replacing a 4,4-disubstituted piperidine (B6355638) with a 3-substituted azetidine led to excellent functional potency. researchgate.net Further optimization of the N-lactam substituent in these series demonstrated that incorporating a cyclopropylmethyl group could achieve a balance of good potency and high metabolic stability. researchgate.net For instance, an N-cyclopropylmethyl analogue showed both good functional potency and high in vitro metabolic stability (T1/2(HLM) = 120 min). researchgate.net
Similarly, research on tricyclic antidepressant agents incorporating an azetidine ring found that the most active series had the tricyclic system attached to the N-1 position and a basic group at the C-3 position. nih.gov This highlights the importance of the substitution pattern around the azetidine core for achieving desired pharmacological profiles. It is well-established that modifications at various positions on the azetidinone ring can impact antibacterial efficacy, spectrum of action, and pharmacokinetic properties. sifisheriessciences.com The strategic introduction of substituents on the azetidine ring can therefore be a powerful tool to fine-tune the properties of 3-(2,5-dichlorophenoxy)azetidine derivatives.
Influence of Phenoxy Moiety Substitution Patterns on Activity
The substitution pattern on the phenoxy ring is a critical determinant of biological activity for this class of compounds. The 2,5-dichloro substitution of the parent compound is particularly significant, as the presence and position of halogen atoms on an aromatic ring can profoundly affect a molecule's interactions with biological targets and its metabolic fate.
Studies on phenoxyacetic acids have shown that cytotoxicity and mutagenicity are induced by chlorine atoms at the 2 and/or 4 positions of the benzene (B151609) ring. nih.gov Specifically, 2,4-dichlorophenoxyacetic acid was found to have cytotoxic and mutagenic effects. nih.gov Interestingly, the introduction of a third chlorine atom at the 5-position, creating 2,4,5-trichlorophenoxyacetic acid, was found to abolish the mutagenic effect while preserving toxicity. nih.gov
In the context of antimalarial drug discovery, the influence of the dichlorophenoxy moiety has been directly evaluated. In a series of spiro-β-lactam-isatin hybrids, the presence of a chlorine atom on the phenoxy ring at the C-3 position of the β-lactam had a positive effect on antimalarial activity. scispace.com A compound featuring a 2,4-dichlorophenoxy group at C-3 demonstrated superior efficacy compared to several analogues. thieme-connect.de The comparison between compounds with a 2,4-dichlorophenoxy group and a 4-chlorophenoxy group revealed variations in potency, underscoring the importance of the specific chlorination pattern. scispace.com For example, a compound with a 4-chlorophenoxy group (IC50 = 7.18 μM) showed superior potency over a derivative with a 2,4-dichlorophenoxy group (IC50 = 16.48 μM) in one particular series. scispace.com
The following table summarizes the structure-activity relationship data for selected spiro-β-lactam derivatives, highlighting the impact of substitutions on the phenoxy moiety on antimalarial activity against P. falciparum.
| Compound | Phenoxy Substitution at C-3 | N-1 Phenyl Substitution | IC50 (μM) |
| 4b | 2,4-Dichlorophenoxy | p-tolyl | 5.04 scispace.com |
| 4e | 4-Chlorophenoxy | p-dimethylaminophenyl | 7.18 scispace.com |
| 4g | 2,4-Dichlorophenoxy | p-dimethylaminophenyl | 16.48 scispace.com |
| 4c | Phenoxy | p-iodophenyl | 12.92 scispace.com |
| 4f | Phenoxy | p-dimethylaminophenyl | 22.27 scispace.com |
| 4d | Naphthalenyloxy | p-dimethylaminophenyl | >40 scispace.com |
This table is interactive. Click on the headers to sort the data.
These findings collectively suggest that the 2,5-dichloro substitution pattern on the phenoxy ring of this compound is likely a key contributor to its biological profile, and slight modifications to this pattern can lead to significant changes in activity. nih.govscispace.com
Role of Linker Chemistry in Modulating Biological Response
In many drug discovery programs, a linker or spacer is used to connect a pharmacophore, such as the this compound scaffold, to another molecular entity to modulate its properties. The chemical nature of the linker is critical as it can influence solubility, cell permeability, metabolic stability, and the mechanism of action, for instance, by enabling targeted drug release. nih.gov
One important strategy involves the use of pH-sensitive linkers, which are designed to be stable at physiological pH (around 7.4) but cleave in the more acidic microenvironment of tumors or specific cellular compartments. nih.gov This allows for the targeted release of the active compound. Examples of such linkers include imines, hydrazones, and oximes, which undergo acid-catalyzed hydrolysis. nih.gov Acyl hydrazone linkers are particularly noteworthy as they can be more resistant to hydrolysis at neutral pH but more labile at lower pH. nih.gov
Maleic acid derivatives represent another class of pH-sensitive linkers. They can undergo intramolecular cyclization at a pH below the pKa of their free carboxylic acid group, leading to the release of the conjugated drug. nih.gov This chemistry allows for highly sensitive release profiles, with some linkers remaining stable at pH 7.0 while enabling complete drug release within hours at pH 4.0. nih.gov By incorporating such linkers into derivatives of this compound, it would be possible to develop prodrugs or targeted delivery systems where the release of the active azetidine derivative is spatially and temporally controlled, potentially enhancing therapeutic efficacy while minimizing systemic exposure.
Exploration of Bioisosteric Replacements within the this compound Structure
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a specific group with another that has similar physical or chemical properties. nih.gov This approach can lead to significant improvements in a drug candidate's profile. For the this compound scaffold, several bioisosteric replacements can be envisioned for its key components.
Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere of larger nitrogen heterocycles like piperidine. researchgate.net In some cases, this replacement has been shown to improve potency and stability. researchgate.net Conversely, spiro-azetidines are considered bioisosteres of piperazine. tcichemicals.com Exploring other four-membered rings, such as oxetane, or slightly larger rings like pyrrolidine (B122466) or piperidine, could modulate the compound's three-dimensional shape, polarity, and receptor interactions.
Dichlorophenyl Ring Bioisosteres: The dichlorophenyl group is a common feature in many biologically active compounds. However, high planarity in drug candidates has sometimes been associated with undesirable bioavailability and toxicity. tcichemicals.com To address this, non-classical bioisosteres that increase the three-dimensional character of the molecule can be introduced. For example, the benzene ring can be replaced by scaffolds such as bicyclo[1.1.1]pentane or cubane. tcichemicals.com These replacements can lead to improved solubility and other physicochemical properties. Other bioisosteric replacements for the phenyl ring include heterocyclic rings like thiophene (B33073) or pyridine, which can alter the electronic distribution and hydrogen bonding capacity of the molecule. nih.gov
By systematically applying bioisosteric replacement strategies to both the azetidine and the dichlorophenoxy moieties, novel analogues of this compound can be designed with potentially superior pharmacological and drug-like properties. nih.gov
Q & A
Q. What are the environmental persistence and ecotoxicological risks of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
